molecular formula C12H12OS B13311075 (4-Methoxynaphthalen-1-YL)methanethiol

(4-Methoxynaphthalen-1-YL)methanethiol

Cat. No.: B13311075
M. Wt: 204.29 g/mol
InChI Key: FCOLNRJNMRCEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxynaphthalen-1-YL)methanethiol is an organic compound with the molecular formula C12H12OS It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methanethiol group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxynaphthalen-1-YL)methanethiol typically involves the reaction of 4-methoxynaphthalene with methanethiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where 4-methoxynaphthalene is treated with methanethiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxynaphthalen-1-YL)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding naphthalene derivative.

    Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxynaphthalen-1-YL)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxynaphthalen-1-YL)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various cellular pathways, leading to biological effects such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxynaphthalen-1-yl)methanol: Similar structure but contains a hydroxyl group instead of a thiol group.

    (4-Methoxynaphthalen-1-yl)methylamine: Contains an amine group instead of a thiol group.

    (4-Methoxynaphthalen-1-yl)acetic acid: Contains a carboxylic acid group instead of a thiol group.

Uniqueness

(4-Methoxynaphthalen-1-YL)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound for research in various fields .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

(4-methoxynaphthalen-1-yl)methanethiol

InChI

InChI=1S/C12H12OS/c1-13-12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7,14H,8H2,1H3

InChI Key

FCOLNRJNMRCEES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.